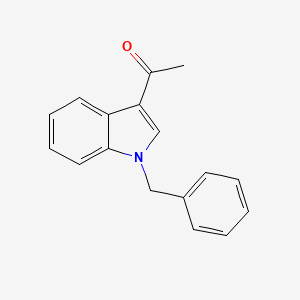

![molecular formula C14H20N2O3 B1267082 Benzyl N-[(diethylcarbamoyl)methyl]carbamate CAS No. 79990-06-0](/img/structure/B1267082.png)

Benzyl N-[(diethylcarbamoyl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

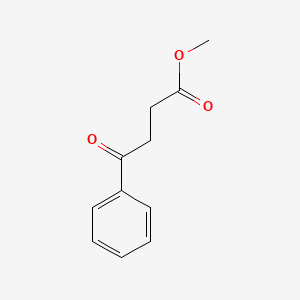

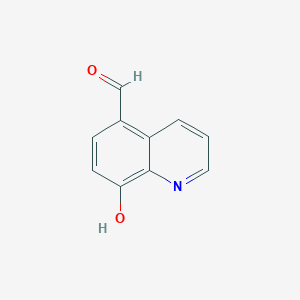

Benzyl N-[(diethylcarbamoyl)methyl]carbamate (BDCMC) is a type of carbamate derivative that has been used for a variety of scientific research applications. BDCMC is a non-toxic compound, which makes it an attractive choice for laboratory experiments. It has been used for a wide range of biochemical and physiological studies and has been found to exhibit a variety of effects on different biological systems.

Scientific Research Applications

Mechanochemical Synthesis Enhancements

A study by Lanzillotto et al. (2015) illustrates the use of 1,1′-Carbonyldiimidazole for the eco-friendly mechanochemical preparation of carbamates, including anticonvulsant N-methyl-O-benzyl carbamate. This method enhances the reactivity of alcohol and carbamoyl-imidazole intermediates, offering a sustainable approach to carbamate synthesis (Lanzillotto et al., 2015).

Antitumor Potential

Research from 1975 by Atassi and Tagnon explored the antitumor activity of similar compounds against various cancers. They noted the influence of administration route and vehicle on effectiveness, highlighting the therapeutic potential of these compounds (Atassi & Tagnon, 1975).

Hofmann Rearrangement Methodology

Jevtić et al. (2016) developed an efficient method for the Hofmann rearrangement of amides to produce methyl and benzyl carbamates. This process facilitates access to various protected amines or diamines, important for synthetic precursors (Jevtić et al., 2016).

Potential in Antineoplastic and Antifilarial Agents

A study by Ram et al. (1992) synthesized a series of carbamates, demonstrating significant growth inhibition in L1210 cells, hinting at applications in antineoplastic and antifilarial treatments (Ram et al., 1992).

Spectroscopic Studies

Rao et al. (2016) conducted vibrational and electronic property studies on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, providing insights into molecular geometries and potential energy distributions. Such studies are crucial for understanding the molecular behavior of carbamates (Rao et al., 2016).

Enzyme Inhibition and Reactivity

Venkatasubban et al. (2018) showed that carbamates like benzyl N-[(diethylcarbamoyl)methyl]carbamate can be effective acetylcholinesterase inhibitors. The study emphasized the impact of carbamoyl group size on enzyme inhibition, which is significant for developing insecticides and therapeutic agents (Venkatasubban et al., 2018).

Polyurethane Stabilization

Beachell and Son (1964) researched the role of carbamates in enhancing the thermal stability of polyurethane, highlighting the importance of N-substitution in polymers for industrial applications (Beachell & Son, 1964).

Selective Inhibitors Research

Magar et al. (2021) synthesized benzyl carbamates as selective inhibitors of butyrylcholinesterase, showing potential for therapeutic applications in neurodegenerative diseases (Magar et al., 2021).

Mechanism of Action

Carbamates, such as BDEMC, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .

Safety and Hazards

Properties

IUPAC Name |

benzyl N-[2-(diethylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-16(4-2)13(17)10-15-14(18)19-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKYEXVMONNYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000890 |

Source

|

| Record name | Benzyl hydrogen [2-(diethylamino)-2-oxoethyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79990-06-0 |

Source

|

| Record name | NSC125635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl hydrogen [2-(diethylamino)-2-oxoethyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)